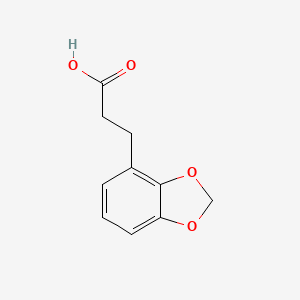

3-(1,3-Benzodioxol-4-yl)propanoic acid

説明

3-(1,3-Benzodioxol-4-yl)propanoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a benzodioxole ring attached to a propanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-4-yl)propanoic acid typically involves the reaction of 1,3-benzodioxole with propanoic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

化学反応の分析

Types of Reactions

3-(1,3-Benzodioxol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Chemistry

3-(1,3-Benzodioxol-4-yl)propanoic acid serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions. Its unique structural features allow it to participate in diverse synthetic pathways.

Biology

In biological research, this compound is investigated for its potential effects on enzyme mechanisms and metabolic pathways. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors, which are crucial for synaptic transmission and plasticity.

Medicine

The compound shows promise in therapeutic applications, particularly in drug development for treating various diseases. Its biological activity includes anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.

Industrial Applications

In industrial settings, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for developing new materials and formulations.

Stock Solution Preparation

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 4.7801 mL | 23.9006 mL | 47.8011 mL |

| 5 mM | 0.956 mL | 4.7801 mL | 9.5602 mL |

| 10 mM | 0.478 mL | 2.3901 mL | 4.7801 mL |

Case Study 1: Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems by acting on glutamate receptors. A study conducted on rat models demonstrated that administration of the compound resulted in altered synaptic plasticity, suggesting its potential role in neurological disorders.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. A series of tests revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.

作用機序

The mechanism of action of 3-(1,3-Benzodioxol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound has additional methoxy groups on the benzodioxole ring, which may alter its chemical and biological properties.

1,3-Benzodioxole-5-propanoic acid, ethyl ester: The ethyl ester derivative has different solubility and reactivity compared to the parent compound.

Uniqueness

3-(1,3-Benzodioxol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its benzodioxole ring system is a key determinant of its properties, making it a valuable compound for various research applications.

生物活性

3-(1,3-Benzodioxol-4-yl)propanoic acid, a derivative of the benzodioxole group, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. Its molecular formula is , and it possesses a propanoic acid functional group that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating inflammatory mediators.

1. Anti-inflammatory Activity

Research indicates that this compound can significantly reduce inflammation markers in vitro. In a study involving human peripheral blood mononuclear cells, the compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

2. Antioxidant Properties

The compound has shown promising antioxidant activity. In vitro assays revealed that it effectively scavenges reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) values were determined against Gram-positive and Gram-negative bacteria, indicating potential as a natural antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1: Insecticidal Activity

A recent study evaluated the larvicidal activity of compounds within the benzodioxole family against Aedes aegypti mosquitoes. Although this compound was not the primary focus, related compounds showed significant larvicidal effects with LC50 values indicating effective mosquito control potential .

Case Study 2: Cytotoxicity Assessment

In assessing cytotoxicity, this compound was tested on various human cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented in the following table:

| Compound Name | Structure Type | Key Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Benzodioxole derivative | Anti-inflammatory, Antioxidant | Not specified |

| 3-Bromo-4-hydroxyphenylacetic acid | Phenylacetic acid | Antimicrobial | 16 |

| 3-(2-Methoxyphenyl)propanoic acid | Methoxy derivative | Antioxidant | Not specified |

特性

IUPAC Name |

3-(1,3-benzodioxol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-3H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCENGYZQQPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282955 | |

| Record name | 3-(1,3-benzodioxol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20974-68-9 | |

| Record name | NSC28957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzodioxol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。